molecular formula C13H9F3N2OS B13365125 2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide

2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide

Cat. No.: B13365125
M. Wt: 298.29 g/mol
InChI Key: DXMLQSKFMBOHIH-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide is a chemical compound with a complex structure that includes a nicotinamide core substituted with a methylthio group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide typically involves the reaction of 2,3,4-trifluoroaniline with 2-(methylthio)nicotinoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the methylthio group can modulate its reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-N-(2,4,5-trifluorophenyl)nicotinamide
  • 2-(Methylthio)-N-(3,4,5-trifluorophenyl)nicotinamide
  • 2-(Methylthio)-N-(2,3,5-trifluorophenyl)nicotinamide

Uniqueness

2-(Methylthio)-N-(2,3,4-trifluorophenyl)nicotinamide is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical properties and biological activities. The trifluorophenyl group at the 2,3,4-positions provides a distinct electronic environment that can affect the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H9F3N2OS

Molecular Weight

298.29 g/mol

IUPAC Name

2-methylsulfanyl-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2OS/c1-20-13-7(3-2-6-17-13)12(19)18-9-5-4-8(14)10(15)11(9)16/h2-6H,1H3,(H,18,19)

InChI Key

DXMLQSKFMBOHIH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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